![molecular formula C17H10N2O B1297178 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one CAS No. 77152-22-8](/img/structure/B1297178.png)
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF-PF-2307 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its biological activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional group modifications: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation to improve the compound’s pharmacokinetic properties.
Industrial Production Methods
Industrial production of GNF-PF-2307 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Adjusting parameters such as temperature, pressure, and solvent systems to accommodate larger batch sizes.
Purification processes: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
GNF-PF-2307 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of GNF-PF-2307 with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemical Properties and Structure
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one has the molecular formula and is characterized by a unique indeno-pyridazine structure. Its structural properties contribute to its biological activity, making it a subject of interest in drug discovery and development.
Biological Activities
1. Monoamine Oxidase Inhibition
One of the most significant applications of this compound derivatives is their role as inhibitors of monoamine oxidase (MAO), particularly MAO-B. Studies have demonstrated that modifications at specific positions on the indeno-pyridazine scaffold can enhance inhibitory potency against MAO-B. For instance, derivatives with lipophilic groups at the 3-position showed increased selectivity and potency, with some compounds exhibiting low values (e.g., 0.11 mM) against MAO-B .
2. Antimicrobial Activity
Research has also evaluated the antimicrobial properties of related indeno-pyridine compounds. These derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing moderate antibacterial activity comparable to standard antibiotics like gentamicin. The minimum inhibitory concentration (MIC) values were determined for the most active compounds, indicating their potential as antimicrobial agents .
3. Antioxidant Properties
The antioxidant capabilities of this compound derivatives have been assessed using DPPH assays. Many compounds exhibited significant free radical scavenging activity, suggesting their potential utility in developing new antioxidant therapies .
Synthetic Methods
The synthesis of this compound derivatives typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These are often used to form the indeno-pyridazine core through cyclization processes involving appropriate precursors.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of various substituents that can enhance pharmacological properties.
Case Study 1: MAO-B Inhibition
A study focused on synthesizing four new derivatives of this compound highlighted their inhibitory effects on human monoamine oxidase A and B. The results indicated that these compounds could serve as potential treatments for neurodegenerative diseases such as Parkinson's disease due to their selective inhibition profiles .
Case Study 2: Antimicrobial Screening
Another investigation involved screening a series of indeno-pyridine derivatives for antimicrobial activity against various pathogens. The findings revealed that certain derivatives possessed significant antimicrobial effects, which could lead to the development of new antibiotics targeting resistant bacterial strains .
Summary Table of Applications
Application | Description | Key Findings |
---|---|---|
Monoamine Oxidase Inhibition | Potent inhibitors of MAO-B with potential neuroprotective effects | Low values indicate strong inhibition |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Moderate activity compared to standard antibiotics |
Antioxidant Properties | Significant free radical scavenging ability | Potential for development as antioxidant therapies |
Mechanism of Action
The mechanism of action of GNF-PF-2307 involves its interaction with specific molecular targets within the malaria parasite. It has been shown to inhibit the activity of certain enzymes critical for parasite survival, such as dihydroorotate dehydrogenase. This inhibition disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
GNF-PF-2307 can be compared with other antimalarial compounds such as:
MMV085203: Another antimalarial compound with a similar mechanism of action, targeting the same enzymes within the parasite.
GNF-PF-3600: Structurally related to GNF-PF-2307, with similar biological activity but different pharmacokinetic properties.
Uniqueness
GNF-PF-2307 stands out due to its potent activity against both blood- and sexual-stage malaria parasites, making it a promising candidate for further development as a therapeutic agent.
List of Similar Compounds
- MMV085203
- GNF-PF-3600
- Cipargamin
- MMV008138
Biological Activity
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly as a monoamine oxidase B (MAO-B) inhibitor. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a CAS number of 77152-22-8. The compound features a fused indene and pyridazine ring system with a phenyl group at the 3-position of the indeno ring, which significantly influences its biological interactions .
Monoamine Oxidase B Inhibition
The primary biological activity of this compound is its role as an inhibitor of MAO-B. By inhibiting this enzyme, the compound prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This mechanism is particularly beneficial for treating neurological disorders such as Parkinson's disease and depression .
Key Findings:
- IC50 Values: Various studies have reported IC50 values for MAO-B inhibition ranging from submicromolar to micromolar concentrations, indicating potent activity .
- Structure-Activity Relationships (SAR): The presence of lipophilic and electron-withdrawing groups on the phenyl ring enhances inhibitory potency against MAO-B. For instance, modifications at the 3-position have been shown to significantly affect activity levels .
Antimalarial Properties
In addition to its neuropharmacological effects, this compound has demonstrated antimalarial properties by inhibiting the growth of malaria parasites. This dual activity makes it a candidate for further research in both neuropharmacology and infectious disease treatment .
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions: The compound can be synthesized through the condensation of indenone with phenylhydrazine followed by oxidation.
- Spectroscopic Confirmation: Its structure has been confirmed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
5H-Indeno[1,2-c]pyridazin-5-one | Indeno-pyridazine | Base structure without phenyl substitution |
3-(Trifluoromethyl)-5H-indeno[1,2-c]pyridazin-5-one | Indeno-pyridazine derivative | Enhanced lipophilicity due to trifluoromethyl group |
3-(Alkoxy)-5H-indeno[1,2-c]pyridazin-5-one | Alkoxy-substituted derivative | Modified solubility and potential bioactivity |
The unique phenyl substitution at the 3-position enhances its interaction with biological targets compared to other derivatives .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound as an MAO-B inhibitor:
- Study on Inhibitory Activity: A comprehensive study involving a series of indeno[1,2-c]pyridazin derivatives indicated that compounds with specific substitutions exhibited varying degrees of MAO-B inhibition. The most active derivatives had IC50 values as low as 90 nM .
- Molecular Docking Studies: Molecular docking studies have elucidated how this compound interacts with MAO-B at the molecular level, forming stable complexes through hydrogen bonding and hydrophobic interactions at the enzyme's active site .
Properties
IUPAC Name |
3-phenylindeno[1,2-c]pyridazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUBUYLVCUFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327521 | |
Record name | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77152-22-8 | |
Record name | 3-Phenyl-5H-indeno(1,2-C)pyridazin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077152228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYL-5H-INDENO(1,2-C)PYRIDAZIN-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN69YUV5AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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